Cas no 85578-29-6 (Phenol, 4-(1,1,2,2-tetrafluoroethoxy)-)

Phenol, 4-(1,1,2,2-tetrafluoroethoxy)-, is a fluorinated phenolic compound characterized by the presence of a tetrafluoroethoxy substituent at the para position of the phenol ring. This structural feature imparts unique physicochemical properties, including enhanced thermal stability, chemical resistance, and hydrophobic behavior. The compound is of interest in advanced material synthesis, particularly for applications requiring high-performance polymers, coatings, or specialty additives. Its fluorine-rich moiety contributes to low surface energy and improved compatibility with fluorinated systems. The electron-withdrawing nature of the tetrafluoroethoxy group may also influence reactivity in organic synthesis, making it a valuable intermediate for tailored chemical modifications. Proper handling is advised due to potential reactivity of the phenolic hydroxyl group.
Phenol, 4-(1,1,2,2-tetrafluoroethoxy)- structure
85578-29-6 structure
Product Name:Phenol, 4-(1,1,2,2-tetrafluoroethoxy)-
CAS No:85578-29-6
MF:C8H6F4O2
MW:210.125656604767
CID:664022
Update Time:2025-06-14

Phenol, 4-(1,1,2,2-tetrafluoroethoxy)- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 4-(1,1,2,2-tetrafluoroethoxy)-
    • 4-(1,1,2,2-TETRAFLUOROETHOXY)PHENOL
    • AC1MCTPJ
    • CTK3C8585
    • Phenol,4-(1,1,2,2-tetrafluoroethoxy)
    • 4-(1,1,2,2-TETRAFLUOROETHOXY)PHENOL 97%
    • Inchi: 1S/C8H6F4O2/c9-7(10)8(11,12)14-6-3-1-5(13)2-4-6/h1-4,7,13H
    • InChI Key: DMHLOEIIFFXHIR-UHFFFAOYSA-N
    • SMILES: C1(O)=CC=C(OC(F)(F)C(F)F)C=C1

Computed Properties

  • Exact Mass: 210.03000
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 3.2

Experimental Properties

  • Density: 1.395±0.06 g/cm3(Predicted)
  • Melting Point: 46.5-47.5 °C
  • Boiling Point: 74 °C(Press: 0.1 Torr)
  • PSA: 29.46000
  • LogP: 2.62890
  • pka: 9.43±0.13(Predicted)

Phenol, 4-(1,1,2,2-tetrafluoroethoxy)- Security Information

  • Hazard Statement: Toxic
  • Hazardous Material Identification: T

Phenol, 4-(1,1,2,2-tetrafluoroethoxy)- Customs Data

  • HS CODE:2909500000
  • Customs Data:

    China Customs Code:

    2909500000

    Overview:

    2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Phenol, 4-(1,1,2,2-tetrafluoroethoxy)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659968-25g
4-(1,1,2,2-Tetrafluoroethoxy)phenol
85578-29-6 98%
25g
¥3712.00 2024-07-28

Additional information on Phenol, 4-(1,1,2,2-tetrafluoroethoxy)-

Phenol, 4-(1,1,2,2-tetrafluoroethoxy)- (CAS No. 85578-29-6): A Comprehensive Overview

Phenol, 4-(1,1,2,2-tetrafluoroethoxy)-, with the CAS No. 85578-29-6, is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications. This compound, characterized by its tetrafluoroethoxy functional group, is a derivative of phenol, a well-known aromatic alcohol. The integration of fluorine atoms into its structure enhances its stability and reactivity, making it a valuable candidate for various industrial and research applications.

The chemical name of this compound, Phenol, 4-(1,1,2,2-tetrafluoroethoxy)-, reflects its molecular structure, where a tetrafluoroethoxy group is attached to the para position of a phenol ring. This structural feature is critical for its chemical behavior and functional performance. Researchers and industry professionals often refer to it by its CAS No. 85578-29-6 to ensure precise identification in databases and literature.

In the context of sustainability and green chemistry, Phenol, 4-(1,1,2,2-tetrafluoroethoxy)- has been explored for its potential in eco-friendly formulations. With increasing global focus on reducing environmental impact, compounds like this are being studied for their ability to replace traditional, less sustainable chemicals. For instance, its fluorinated structure may offer advantages in high-performance coatings or specialty polymers, where durability and resistance to degradation are paramount.

Another area of interest is its role in advanced material science. The tetrafluoroethoxy group imparts unique electrochemical properties, making Phenol, 4-(1,1,2,2-tetrafluoroethoxy)- a candidate for electronic materials or sensor technologies. This aligns with the growing demand for smart materials and nanotechnology solutions, which are frequently searched topics in scientific and industrial communities.

From a synthetic chemistry perspective, the compound's reactivity and stability make it a valuable intermediate. It can serve as a building block for more complex molecules, particularly in pharmaceutical research and agrochemical development. While not a drug itself, its derivatives could contribute to the synthesis of bioactive compounds, a hot topic in drug discovery circles.

Safety and handling of Phenol, 4-(1,1,2,2-tetrafluoroethoxy)- are also critical considerations. Although it is not classified as a hazardous material, proper laboratory practices should always be followed. This includes using appropriate personal protective equipment (PPE) and ensuring adequate ventilation. These precautions are standard for handling any chemical and are frequently searched by professionals seeking best practices.

The analytical characterization of CAS No. 85578-29-6 involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods are essential for verifying its purity and structure, which is crucial for quality control in industrial settings. Researchers often search for spectral data and analytical protocols to support their work with this compound.

In summary, Phenol, 4-(1,1,2,2-tetrafluoroethoxy)- (CAS No. 85578-29-6) is a versatile compound with promising applications in sustainable chemistry, material science, and synthetic intermediates. Its unique fluorinated structure and reactivity make it a subject of ongoing research and development. As industries continue to seek innovative solutions, this compound is likely to remain a topic of interest in both academic and industrial forums.

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